

# UBA5 Mutations in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mutations in the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5) gene are increasingly recognized as a cause of a spectrum of severe neurological disorders. UBA5 is the E1-activating enzyme for the Ubiquitin-Fold Modifier 1 (UFM1), initiating the post-translational modification process known as UFMylation. This pathway is crucial for cellular homeostasis, particularly in the context of endoplasmic reticulum (ER) stress, and its disruption has profound consequences on neuronal development and function. This guide provides a comprehensive overview of the current understanding of UBA5-related neurological disorders, intended to serve as a valuable resource for researchers and professionals in drug development.

### The UFMylation Pathway: A Brief Overview

UFMylation is a ubiquitin-like modification system that involves the sequential action of three enzymes: UBA5 (E1), UFC1 (E2), and UFL1 (E3). The process begins with the ATP-dependent activation of UFM1 by UBA5, forming a high-energy thioester bond. Activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1. Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 to specific substrate proteins.[1][2][3] The precise downstream targets and the full scope of UFMylation's cellular functions are still under active investigation, but evidence points to a critical role in ER homeostasis, protein folding, and cellular stress responses.[4][5]



#### **Clinical Manifestations of UBA5 Mutations**

Biallelic mutations in the UBA5 gene lead to a range of autosomal recessive neurological disorders, primarily categorized into three overlapping phenotypes:

- Developmental and Epileptic Encephalopathy 44 (DEE44): This is the most commonly reported phenotype, characterized by early-infantile onset of severe global developmental delay, intractable epilepsy, axial hypotonia, appendicular hypertonia, and movement disorders such as dystonia and chorea.[5][6][7] Microcephaly is also a frequent finding.[6][8]
- Spinocerebellar Ataxia, Autosomal Recessive 24 (SCAR24): This phenotype is characterized by childhood-onset cerebellar ataxia, gait and limb ataxia, and in some cases, nystagmus and delayed speech.[6][7]
- Severe Congenital Neuropathy: This is a rarer and more severe presentation, leading to early infantile death due to respiratory failure.[7]

A summary of the clinical features associated with UBA5 mutations is presented in Table 1.

# Table 1: Clinical Phenotypes Associated with UBA5 Mutations



| Clinical Feature                         | Associated Phenotypes               | Frequency                |  |
|------------------------------------------|-------------------------------------|--------------------------|--|
| Neurological                             |                                     |                          |  |
| Global Developmental Delay               | DEE44, Severe Congenital Neuropathy | Common (50-80%)[6]       |  |
| Intellectual Disability                  | DEE44                               | Common (50-80%)[6]       |  |
| Seizures (Epilepsy)                      | DEE44                               | Common (50-80%)[6]       |  |
| Axial Hypotonia                          | DEE44                               | Common[7]                |  |
| Appendicular Hypertonia/Spasticity       | DEE44                               | Common[7]                |  |
| Movement Disorders<br>(Dystonia, Chorea) | DEE44                               | Common[7]                |  |
| Cerebellar Atrophy/Ataxia                | SCAR24, DEE44                       | DEE44 Common (50-80%)[6] |  |
| Microcephaly                             | DEE44                               | Common[6][8]             |  |
| Absent Speech                            | DEE44                               | Common (>50%)[6]         |  |
| Other                                    |                                     |                          |  |
| Failure to Thrive/Growth Delay           | DEE44                               | Common[5]                |  |
| Vision Defects                           | DEE44                               | Reported[7]              |  |

## **Molecular Pathogenesis**

The pathogenic variants in UBA5 are typically compound heterozygous, with one allele often being a hypomorphic missense variant and the other a more severe loss-of-function allele (e.g., nonsense, frameshift).[5] The severity of the clinical phenotype often correlates with the residual activity of the UBA5 enzyme.[9][10] Functional studies have demonstrated that pathogenic mutations can lead to:

- Reduced protein stability and expression.
- Impaired ATP binding.



- Defective UFM1 activation (adenylation).
- Inefficient transfer of UFM1 to UFC1 (transthiolation).[11]

These defects collectively result in a significant reduction in cellular UFMylation, leading to ER stress and neuronal apoptosis, particularly affecting inhibitory GABAergic interneurons.[5][12]

Table 2: Quantitative Analysis of UBA5 Enzyme

**Kinetics and Allelic Strength** 

| UBA5 Variant | Allelic<br>Strength<br>Classification | UFM1 Activation (relative to WT) | UFM1<br>Transthiolation<br>(relative to<br>WT) | Reference |
|--------------|---------------------------------------|----------------------------------|------------------------------------------------|-----------|
| Wild-Type    | N/A                                   | 100%                             | 100%                                           | [9][11]   |
| p.Ala371Thr  | Mild                                  | ~100%                            | Significantly reduced                          | [9][11]   |
| p.Val260Met  | Intermediate                          | Reduced                          | Not reported                                   | [13]      |
| p.Arg55His   | Severe                                | Severely<br>impaired             | Not reported                                   | [13]      |
| p.Leu254Pro  | Severe                                | Severely<br>impaired             | Not reported                                   | [13]      |
| p.Cys303Arg  | Severe                                | Severely<br>impaired             | Not reported                                   | [13]      |
| p.Gly168Glu  | Severe                                | Not soluble                      | Not reported                                   | [11]      |
| p.Gln312Leu  | Not specified                         | Mildly reduced                   | Not reported                                   | [9]       |

Note: This table represents a summary of available data. The exact quantitative values can vary between studies and experimental conditions.

## **Signaling Pathways and Experimental Workflows**



### Foundational & Exploratory

Check Availability & Pricing

The UFMylation pathway is a linear cascade. A simplified representation of this pathway and a typical experimental workflow for investigating UBA5 mutations are depicted below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Optimized protocol to detect protein UFMylation in cells and in vitro via immunoblotting PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]



- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Patient derived model of UBA5-associated encephalopathy identifies defects in neurodevelopment and highlights potential therapies PMC [pmc.ncbi.nlm.nih.gov]
- 6. mendelian.co [mendelian.co]
- 7. A description of novel variants and review of phenotypic spectrum in UBA5-related early epileptic encephalopathy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene: UBA5 (Severe microcephaly) [panelapp.genomicsengland.co.uk]
- 9. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays | eLife [elifesciences.org]
- 10. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays [elifesciences.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UBA5 Mutations in Neurological Disorders: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140323#uba5-mutations-in-neurological-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com